

Application Notes and Protocols for Intravenous Administration of (R)-MIK665 in Mice

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Compound of Interest

Compound Name: (R)-MIK665

Cat. No.: B609037

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Introduction

(R)-MIK665, also known as S64315, is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) protein family and a key regulator of the intrinsic apoptosis pathway.[3][4] Overexpression of Mcl-1 is a common feature in various hematologic malignancies, including acute myeloid leukemia (AML), lymphoma, and multiple myeloma, where it contributes to tumor cell survival and resistance to therapy.[5] **(R)-MIK665** selectively binds to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins like Bak and Bax. This leads to the activation of the mitochondrial apoptosis cascade, resulting in programmed cell death of Mcl-1-dependent cancer cells.[3][6]

Preclinical studies have demonstrated that intravenous administration of **(R)-MIK665** induces a potent, dose-dependent anti-tumor response in mouse models of hematological cancers.[5] Complete regression of established tumors has been observed at well-tolerated doses.[5] These application notes provide a summary of the available data on the intravenous use of **(R)-MIK665** in mice, including its mechanism of action, pharmacokinetic and efficacy data, and detailed experimental protocols for its administration in a research setting.

Data Presentation

In Vitro Potency of (R)-MIK665

Cell Line	Cancer Type	IC50 (nM)
H929	Multiple Myeloma	250[7]
Various Hematological Cell Lines	AML, Lymphoma, MM	< 100[2]

In Vivo Efficacy of Mcl-1 Inhibitors in Mouse Xenograft Models

Note: Data for **(R)-MIK665** is limited. The following table includes data from closely related Mcl-1 inhibitors to provide a reference for expected efficacy.

Compound	Cancer Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
BRD-810	MV-4-11 (AML) Xenograft	50 mg/kg, IV, once weekly	Not specified, but led to increased survival	[8][9]
Compound 26	Solid Tumor Xenograft	60 mg/kg, IV, single dose	Tumor regression until day 7	[10]
Compound 26	Solid Tumor Xenograft	80 mg/kg, IV, single dose	Durable tumor regression until day 15	[10]
A-366	MV4;11 Xenograft	30 mg/kg/day, osmotic mini-pump	45%	[11]

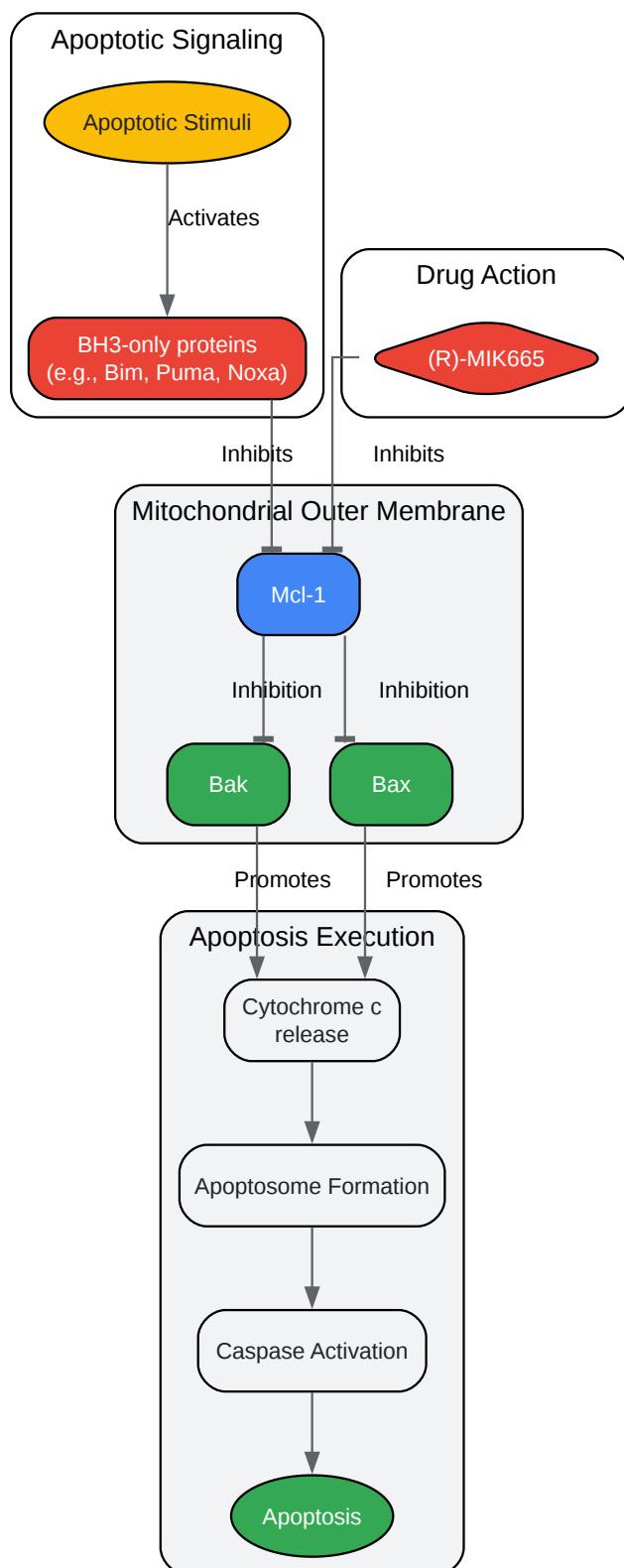
Preclinical Pharmacokinetic Parameters of Mcl-1 Inhibitors in Mice

Note: Specific pharmacokinetic data for **(R)-MIK665** is not readily available. The following table presents data for related Mcl-1 inhibitors to provide an estimation of its pharmacokinetic profile.

Compound	Dose (mg/kg)	Route	Clearance (mL/min/kg)	AUC (nM*h/mg)	Plasma Protein Binding	Reference
(M)-18	25	IV	70	252	>99.8%	[12]
Pyrimidine 19	25	IV	43	Not Specified	>99.8%	[12]
Pyrimidine 20	25	IV	45	Not Specified	>99.8%	[12]
S64315	Not Specified	IV	Moderate to High (predicted)	Not Specified	< 0.1% (unbound fraction)	[2]

Signaling Pathway

The mechanism of action of **(R)-MIK665** involves the inhibition of Mcl-1, a key anti-apoptotic protein. This disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial outer membrane, leading to the activation of the intrinsic apoptotic pathway.

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Caption: Mcl-1 Inhibition Pathway.

Experimental Protocols

Protocol 1: Establishment of an Acute Myeloid Leukemia (AML) Xenograft Mouse Model

This protocol describes the establishment of a disseminated AML xenograft model in immunodeficient mice, a suitable model for evaluating the *in vivo* efficacy of **(R)-MIK665**.[\[13\]](#)

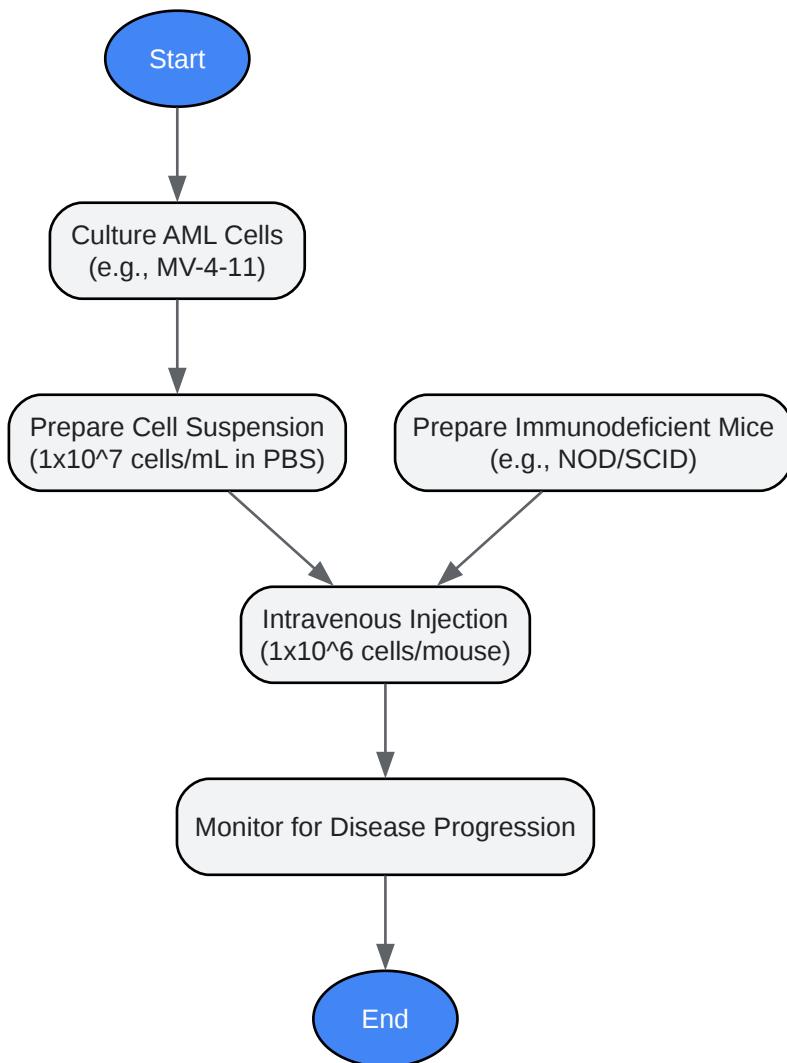
Materials:

- AML cell line (e.g., MV-4-11)
- Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
- Sterile phosphate-buffered saline (PBS)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Trypsin-EDTA
- Hemocytometer or automated cell counter
- Sterile syringes (1 mL) and needles (27-30 gauge)
- Animal restrainer
- Heat lamp

Procedure:

- Cell Culture: Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Cell Preparation:
 - On the day of injection, harvest the cells by centrifugation.
 - Wash the cells twice with sterile PBS.

- Resuspend the cells in sterile PBS at a concentration of 1×10^7 cells/mL.
- Perform a cell count to ensure accuracy.
- Animal Preparation:
 - Acclimatize mice for at least one week before the experiment.
 - Warm the mice under a heat lamp for 5-10 minutes to dilate the tail veins.
- Intravenous Injection:
 - Place the mouse in a restrainer.
 - Load a 1 mL syringe with 100 μ L of the cell suspension (1×10^6 cells).
 - Inject the cells slowly into the lateral tail vein.
- Monitoring:
 - Monitor the mice daily for signs of disease progression, such as weight loss, ruffled fur, and reduced mobility.
 - Tumor engraftment can be monitored by flow cytometry for human CD45+ cells in peripheral blood samples.

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Caption: AML Xenograft Model Workflow.

Protocol 2: Intravenous Administration of (R)-MIK665

This protocol provides a method for the intravenous administration of **(R)-MIK665** to mice bearing hematological tumor xenografts.

Materials:

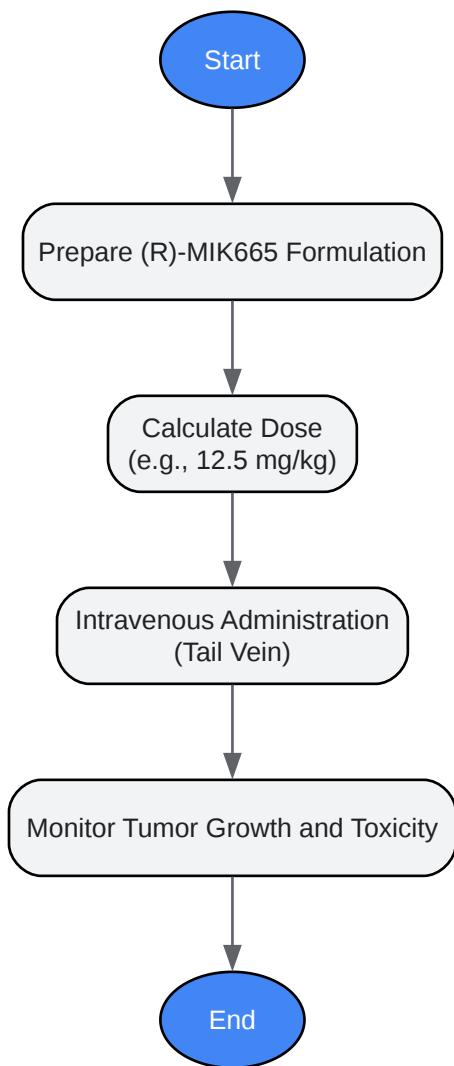
- **(R)-MIK665**
- Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O)[14]

- Sterile syringes (1 mL) and needles (27-30 gauge)
- Animal balance
- Animal restrainer
- Heat lamp

Procedure:

- Preparation of **(R)-MIK665** Formulation:
 - Note: The following is a suggested formulation based on similar compounds. The optimal vehicle may need to be determined empirically.
 - Prepare a stock solution of **(R)-MIK665** in DMSO.
 - To prepare the final injection solution, add the DMSO stock to PEG300 and mix until clear.
 - Add Tween80 and mix until clear.
 - Finally, add ddH₂O to reach the final desired concentration. The final solution should be clear.[14]
- Dosing:
 - A starting dose of 12.5 mg/kg has been reported for a similar Mcl-1 inhibitor.[14] Dose optimization studies are recommended.
 - Calculate the required volume of the **(R)-MIK665** solution for each mouse based on its body weight.
- Administration:
 - Warm the mice under a heat lamp to dilate the tail veins.
 - Place the mouse in a restrainer.
 - Load the calculated volume of the **(R)-MIK665** solution into a 1 mL syringe.

- Administer the solution via slow intravenous injection into the lateral tail vein.
- Treatment Schedule:
 - Treatment schedules can vary. A once-weekly or twice-weekly administration has been used for similar compounds.
 - The duration of treatment will depend on the experimental design and tumor response.



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Caption: **(R)-MIK665** Administration Workflow.

Conclusion

(R)-MIK665 is a promising therapeutic agent for the treatment of Mcl-1-dependent hematological malignancies. The protocols and data presented in these application notes provide a foundation for researchers to design and execute preclinical studies to further evaluate the efficacy and mechanism of action of this compound. Further investigation into the optimal dosing, scheduling, and combination strategies will be crucial for its clinical development.

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